N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCHBCZAMXRRNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346755 |

Source

|

| Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-48-3 |

Source

|

| Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine"

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazoline class of heterocyclic compounds. The 2-aminothiazole and its dihydro derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, a step-by-step experimental protocol, and insights into the chemical principles governing the synthesis. The primary focus is on the robust and widely applicable cyclocondensation reaction between an N-arylthiourea and a vicinal dihalide, which represents the most direct and efficient route to the target molecule.

Introduction: The Significance of the 2-Aminothiazoline Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones in drug discovery and development. Among these, the 2-aminothiazole and its reduced form, 2-aminothiazoline, are of paramount importance. These structures are key components in a multitude of approved drugs and clinical candidates, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The versatility of the thiazole ring, combined with the hydrogen-bonding capabilities of the 2-amino group, allows for potent and specific interactions with various biological targets.

The target molecule of this guide, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, incorporates several key structural features:

-

An N-(4-chlorophenyl) group, which can significantly influence the molecule's lipophilicity and electronic properties, often enhancing binding affinity to target proteins.

-

A 2-aminothiazoline core, the central pharmacophore responsible for the characteristic biological activities of this class.

-

A 5-methyl substituent, which introduces a chiral center and provides steric bulk that can modulate target selectivity and metabolic stability.

This guide will elucidate the chemical logic and practical execution of its synthesis, providing a solid foundation for further research and application.

Synthetic Strategy: A Mechanistic Overview

The construction of the 2-aminothiazoline ring is most effectively achieved through a cyclocondensation strategy. The primary and most reliable method involves the reaction of a substituted thiourea with an appropriate three-carbon electrophile, typically a 1,2-dihalopropane. This approach is a variation of the principles underlying the famed Hantzsch thiazole synthesis.[1][5]

Primary Synthetic Pathway: Cyclocondensation

The core of this synthesis is the reaction between N-(4-chlorophenyl)thiourea (1) and 1,2-dibromopropane (2) . This reaction proceeds via a two-stage mechanism: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

-

S-Alkylation : The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks one of the electrophilic carbons of 1,2-dibromopropane. This preferentially occurs at the primary carbon (C1) due to reduced steric hindrance, displacing a bromide ion and forming an S-alkylated isothiourea intermediate (an S-(2-bromopropyl)isothiourea salt).

-

Intramolecular Cyclization : The terminal nitrogen atom of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the secondary carbon (C2) bearing the second bromine atom. This step forms the five-membered dihydrothiazole ring and expels the second bromide ion, yielding the final product as a hydrobromide salt. Subsequent neutralization with a base affords the free amine.

Below is a visual representation of the overall synthetic workflow.

Caption: High-level workflow for the synthesis of the target 2-aminothiazoline.

The detailed reaction mechanism, illustrating the key steps of nucleophilic attack and ring closure, is depicted below.

Caption: Step-wise mechanism of the cyclocondensation reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a representative procedure for the synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine via the cyclocondensation route.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| N-(4-chlorophenyl)thiourea | C₇H₇ClN₂S | 186.67 | 10.0 | 1.0 |

| 1,2-Dibromopropane | C₃H₆Br₂ | 201.89 | 11.0 | 1.1 |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For workup |

| Deionized Water | H₂O | 18.02 | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |

Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-chlorophenyl)thiourea (1.87 g, 10.0 mmol).[6]

-

Dissolution : Add absolute ethanol (40 mL) to the flask and stir the mixture until the thiourea is fully dissolved. Gentle warming may be applied if necessary.

-

Addition of Electrophile : To the stirred solution, add 1,2-dibromopropane (2.22 g, 11.0 mmol, 1.1 eq.) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The formation of the product will appear as a new spot with a different Rf value from the starting materials.

-

Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Neutralization : To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH ~8-9), which neutralizes the hydrobromide salt and yields the free amine.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Drying and Filtration : Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate.

-

Purification : Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol, to afford the pure N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.[7]

Data Analysis and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂S |

| Molecular Weight | 226.73 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | To be determined experimentally |

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl ring (typically two doublets), a multiplet for the C4-H, a multiplet for the C5-H, a doublet for the C5-methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the imine carbon (C2), aromatic carbons, and the aliphatic carbons of the thiazoline ring (C4 and C5), including the methyl carbon. |

| Mass Spec (MS) | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620-1650 cm⁻¹), and C-Cl stretching. |

Conclusion

The synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be reliably achieved through the cyclocondensation of N-(4-chlorophenyl)thiourea and 1,2-dibromopropane. This method is efficient, mechanistically well-understood, and utilizes readily available starting materials. The protocol provided herein offers a robust framework for the laboratory-scale production of this compound. Proper characterization is essential to confirm the structure and purity of the final product, which serves as a valuable scaffold for further investigation in medicinal chemistry and drug discovery programs.

References

-

Watts, P., Wiles, C., Haswell, S. J., Pombo-Villar, E., & Styring, P. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 103-107. Available at: [Link].

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link].

-

Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-255. Available at: [Link].

-

Scribd. Recent Developments and Biological Activities of 2-Aminothiazole. Available at: [Link].

-

Al-Zoubi, R. M., et al. (2014). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 114(10), 5321-5367. Available at: [Link].

-

ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link].

-

He, L., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1952. Available at: [Link].

-

ResearchGate. Pharmacologically active 2-aminothiazole derivatives. Available at: [Link].

-

Semantic Scholar. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link].

-

ResearchGate. Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline. Available at: [Link].

-

ResearchGate. Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Available at: [Link].

-

National Institutes of Health. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link].

-

MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Available at: [Link].

-

IJISET. Interaction of Some Dihalide Esters with Thiourea. Available at: [Link].

-

SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available at: [Link].

-

MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link].

-

ResearchGate. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link].

-

National Institutes of Health. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Available at: [Link].

-

PubChem. N-(4-chlorophenyl)thiourea. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - N-(4-chlorophenyl)thiourea (C7H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: Properties, Synthesis, and Potential Applications

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential biological activities of the novel compound N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities with therapeutic potential.

Molecular Structure and Physicochemical Properties

The chemical structure of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine incorporates a 4,5-dihydro-1,3-thiazol-2-amine core, substituted with a 4-chlorophenyl group on the exocyclic nitrogen and a methyl group at the 5-position of the thiazoline ring.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁ClN₂S |

| Molecular Weight | 226.73 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |

| Appearance | Likely a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols.[1] |

| Melting Point | Expected to be in the range of related aminothiazole derivatives. |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring.[2] This involves the condensation of an α-haloketone with a thiourea derivative.

DOT Diagram: Proposed Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

-

Preparation of N-(4-chlorophenyl)thiourea: To a solution of 4-chloroaniline in a suitable solvent, an equimolar amount of ammonium thiocyanate is added. The mixture is heated to reflux to yield N-(4-chlorophenyl)thiourea.

-

Cyclocondensation: The synthesized N-(4-chlorophenyl)thiourea is dissolved in ethanol. To this solution, an equimolar amount of 1-bromo-propan-2-one is added dropwise.

-

Reaction and Workup: The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting solid is washed with a saturated solution of sodium bicarbonate and then with water to remove any unreacted starting materials and byproducts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. The predicted key spectral features are outlined below.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the 4-chlorophenyl group (doublets).- Protons of the dihydrothiazole ring (multiplets).- Methyl group protons (a doublet).- Amine proton (a broad singlet). |

| ¹³C NMR | - Aromatic carbons of the 4-chlorophenyl group.- Carbons of the dihydrothiazole ring.- Methyl carbon. |

| IR (cm⁻¹) | - N-H stretching vibrations.- C=N stretching of the thiazoline ring.- Aromatic C-H stretching.- C-Cl stretching. |

| Mass Spec. | - Molecular ion peak corresponding to the molecular weight. |

Potential Biological Activities and Mechanism of Action

The thiazole nucleus is a prominent scaffold in a multitude of compounds with diverse biological activities.[3] Derivatives of 2-aminothiazole have shown promise as antimicrobial and anti-inflammatory agents.[4]

Antimicrobial Activity

Many 2-aminothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6] The presence of the 4-chlorophenyl group may enhance this activity. The proposed mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties.[7][8] The anti-inflammatory effect could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or by modulating inflammatory signaling pathways.

DOT Diagram: Potential Mechanism of Anti-inflammatory Action

Caption: Potential anti-inflammatory mechanism of action.

Structure-Activity Relationship (SAR) Insights

Based on related compounds, the following SAR predictions can be made:

-

N-Aryl Substitution: The nature of the substituent on the phenyl ring is crucial for activity. The electron-withdrawing chloro group at the para-position is a common feature in many active compounds.

-

Thiazoline Ring Substitution: The methyl group at the 5-position may influence the compound's lipophilicity and binding affinity to its biological target.

Safety and Handling

As with any novel chemical compound, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine should be handled with care in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been determined, and therefore, it should be treated as potentially hazardous.

Future Directions

The information presented in this guide provides a theoretical framework for the investigation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Future research should focus on:

-

Experimental Validation: The proposed synthesis should be carried out, and the structure of the compound confirmed using modern spectroscopic techniques.

-

Biological Screening: The synthesized compound should be screened for a wide range of biological activities, including antimicrobial and anti-inflammatory assays.

-

Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the precise mechanism of action.

-

Lead Optimization: Based on the initial findings, further structural modifications can be made to optimize the compound's potency and pharmacokinetic properties.

Conclusion

While specific experimental data for N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is currently lacking, this in-depth technical guide, based on the properties of its close analogs, suggests that it is a promising candidate for further investigation. Its straightforward synthesis and the known biological potential of the 2-aminothiazole scaffold make it an attractive target for researchers in the field of drug discovery and development.

References

-

Benchchem. N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine.

-

Al-Ghorbani, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 575.

-

de Oliveira, C. B., et al. (2021). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 93(3).

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

-

PubMed. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

-

PubChem. 4,5-Dihydro-2-thiazolamine.

-

Smolecule. N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide.

-

ResearchGate. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

-

ResearchGate. Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly.

-

National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

-

MedChemExpress. 4-(4-chlorophenyl)thiazol-2-amine.

-

Semantic Scholar. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

-

PubChem. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine.

-

PubChem. 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one.

-

PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine.

-

Semantic Scholar. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

-

BLDpharm. (R)-2-Amino-4,5-dihydrothiazole-4-carboxylic acid.

-

Wikipedia. 2-Aminothiazole.

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

PubChem. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine.

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Buy N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide | 866018-64-6 [smolecule.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine: Synthesis, Characterization, and Potential Applications

A Note on Chemical Identity: Initial searches for "N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine" did not yield a registered CAS number, suggesting it may not be a widely cataloged compound. This guide will focus on the closely related, well-documented regioisomer, N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine , which possesses the CAS Registry Number 379728-04-8 . This compound serves as a representative member of this chemical class for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in diverse biological interactions have made it a focal point of drug discovery efforts. This guide provides a comprehensive technical overview of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, a member of the 2-aminothiazoline subclass. We will delve into its chemical identity, synthesis, analytical characterization, and the broader context of the biological activities associated with 2-aminothiazole derivatives, offering insights for its potential application in research and development.

Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine are summarized below.

| Property | Value | Source |

| CAS Registry Number | 379728-04-8 | [2] |

| IUPAC Name | N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂S | [3] |

| Molecular Weight | 226.73 g/mol | [3] |

| Physical Form | Powder | [4] |

| Purity | Typically ≥95% | [3] |

Synthesis and Mechanistic Insights

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thiourea derivative. For N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, the synthesis would logically proceed via the reaction of a suitable α-haloketone with N-(4-chlorophenyl)thiourea.

Proposed Synthetic Pathway

The following diagram illustrates a probable synthetic route for N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 379728-04-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. cas 379728-04-8|| where to buy N-(4-chlorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine [chemenu.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

The Definitive Guide to the Structural Elucidation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and guaranteeing the integrity of clinical development pathways. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a representative member of this class, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. We present a holistic analytical workflow, beginning with a robust synthetic protocol and progressing through a multi-technique spectroscopic analysis, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind experimental choices, offers detailed, field-proven protocols, and provides an expert interpretation of the resulting data. The guide culminates with the gold-standard method for unambiguous structural confirmation: single-crystal X-ray crystallography. This document is designed to serve as a practical reference for researchers and scientists, ensuring the highest standards of scientific integrity and logical validation in chemical characterization.

Part 1: Introduction to N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

The Significance of the 2-Aminothiazoline Scaffold in Medicinal Chemistry

The 1,3-thiazole nucleus, particularly in its 2-amino-substituted forms, is recognized as a "privileged scaffold" in drug discovery. This five-membered heterocyclic system is a versatile building block found in a wide array of approved and investigational drugs, including anticancer agents like Dasatinib and Dabrafenib, as well as compounds with anti-inflammatory, antibacterial, and antiviral properties. The dihydro- variant, the 4,5-dihydro-1,3-thiazol-2-amine or 2-aminothiazoline core, retains key electronic features while introducing a non-aromatic, stereochemically rich center, offering expanded vectors for molecular design and interaction with biological targets.

Rationale for Precise Structure Elucidation

In the rigorous landscape of drug development, ambiguity is a liability. The seemingly minor transposition of a substituent or an incorrect stereochemical assignment can lead to drastically different pharmacological profiles, wasted resources, and compromised patient safety. Therefore, the unambiguous structural confirmation of any new chemical entity (NCE) is not merely a procedural formality but a foundational pillar of scientific integrity. A comprehensive elucidation provides:

-

Absolute Confidence: Eliminates any doubt regarding connectivity and constitution.

-

SAR Integrity: Ensures that observed biological activity is correctly attributed to the intended molecule.

-

Regulatory Compliance: Forms a critical component of the Chemistry, Manufacturing, and Controls (CMC) data package for regulatory submissions.

-

Intellectual Property Protection: A robust and complete characterization is essential for defending patent claims.

Overview of the Analytical Workflow

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. We employ a synergistic suite of analytical techniques where each method provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, with later-stage, higher-resolution techniques confirming the hypotheses drawn from earlier, broader analyses.

Caption: Overall workflow for structure elucidation.

Part 2: Synthesis and Purification

Retrosynthetic Analysis and Mechanistic Rationale

The target structure is readily accessible via a well-established cyclocondensation reaction. The core 4,5-dihydro-1,3-thiazol-2-amine ring is typically formed from the reaction of a thiourea derivative and an α-haloketone or, in this case, a substituted α-haloalkene equivalent.[1] Our chosen strategy involves the reaction of N-(4-chlorophenyl)thiourea with 1-bromopropene. This approach is favored for its operational simplicity and the ready availability of starting materials. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of the bromopropene, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.

Detailed Experimental Protocol: Synthesis

Materials:

-

N-(4-chlorophenyl)thiourea

-

1-Bromopropene

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (Absolute)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-chlorophenyl)thiourea (1.0 eq), potassium carbonate (2.0 eq), and absolute ethanol (40 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropene (1.2 eq) to the mixture dropwise over 5 minutes.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Quality Control

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystal formation.

-

Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexanes.

-

Dry the crystals under vacuum to a constant weight.

-

Assess purity by TLC and measure the melting point. A sharp melting point is indicative of high purity.

Part 3: Mass Spectrometry (MS) – The First Glimpse

The Role of High-Resolution Mass Spectrometry (HRMS)

HRMS is the initial and one of the most crucial steps in structure elucidation. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of a unique elemental composition, providing a definitive molecular formula to work with.

Experimental Protocol for HRMS Analysis

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer. Sample Preparation:

-

Prepare a stock solution of the purified compound in methanol at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. Instrument Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: 50-1000 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Infusion Rate: 5 µL/min

Data Interpretation: Molecular Ion Peak and Isotopic Pattern

For N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (C₁₀H₁₁ClN₂S), the expected exact mass for the protonated molecule [M+H]⁺ is calculated. The presence of a chlorine atom provides a highly characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit two major peaks for the molecular ion: the [M+H]⁺ peak and an [M+2+H]⁺ peak with roughly one-third the intensity.

Table 1: Predicted HRMS Data

| Ion Formula | Calculated m/z | Observed m/z (Predicted) | Description |

|---|---|---|---|

| [C₁₀H₁₂³⁵ClN₂S]⁺ | 227.0459 | 227.0461 | [M+H]⁺ |

| [C₁₀H₁₂³⁷ClN₂S]⁺ | 229.0430 | 229.0432 | [M+2+H]⁺ |

This distinctive 3:1 isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can be used to fragment the molecule, providing clues about its substructures. The fragmentation of aliphatic amines often proceeds via α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2]

Caption: Plausible fragmentation pathways for the target molecule.

Part 4: Fourier-Transform Infrared (FTIR) Spectroscopy

The Vibrational Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol for FTIR Analysis

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1 mg) of the purified compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation

The FTIR spectrum provides key evidence for the successful synthesis of the target structure.

Table 2: Predicted FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3350 | Medium | N-H Stretch | Secondary Amine (exocyclic) |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2960, ~2870 | Medium-Weak | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| ~1630 | Strong | C=N Stretch | Imino group in the ring |

| ~1590, ~1490 | Medium | C=C Stretch | Aromatic Ring |

| ~1100 | Strong | C-N Stretch | Amine |

| ~830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

| ~750 | Strong | C-Cl Stretch | Aryl Chloride |

The presence of a distinct N-H stretch, a strong C=N imine stretch, and characteristic aromatic and aliphatic C-H signals would strongly support the proposed structure.

Part 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. By combining several NMR experiments, we can piece together the exact connectivity of the atoms.

Experimental Protocols for NMR Analysis

Sample Preparation:

-

Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Filter the solution into a standard 5 mm NMR tube.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

1D NMR Analysis (¹H and ¹³C)

Note: The following chemical shift values are predicted based on standard increments and database comparisons. Actual experimental values may vary slightly.

5.3.1. ¹H NMR Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their neighboring protons (multiplicity).

5.3.2. ¹³C NMR and DEPT-135 Interpretation

The ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment is run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | J (Hz) |

|---|---|---|---|---|---|---|

| NH | - | - | ~6.5 | br s | 1H | - |

| C2 | ~165.0 | C | - | - | - | - |

| C4 | ~55.0 | CH | ~4.0 | m | 1H | - |

| C5 | ~35.0 | CH₂ | ~3.5 & ~3.2 | m | 2H | - |

| CH₃ | ~20.0 | CH₃ | ~1.4 | d | 3H | ~6.5 |

| C1' | ~140.0 | C | - | - | - | - |

| C2'/C6' | ~129.0 | CH | ~7.3 | d | 2H | ~8.5 |

| C3'/C5' | ~125.0 | CH | ~7.2 | d | 2H | ~8.5 |

| C4' | ~130.0 | C | - | - | - | - |

2D NMR Analysis – Connecting the Pieces

5.4.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[3] We expect to see a correlation between the methyl protons (δ ~1.4) and the H4 proton (δ ~4.0). We would also expect to see correlations between the H4 proton and the two diastereotopic H5 protons (δ ~3.5 and ~3.2), and a correlation between the two H5 protons themselves, confirming the -CH(CH₃)-CH₂- spin system of the dihydrothiazole ring.

5.4.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum maps each proton signal directly to the carbon signal to which it is attached.[4] This allows for the unambiguous assignment of each protonated carbon. For example, the proton signal at ~1.4 ppm will show a cross-peak to the carbon signal at ~20.0 ppm, confirming this as the methyl group.

5.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4][5] This allows us to connect the different parts of the molecule.

Caption: Key predicted HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

-

Methyl Protons (δ ~1.4): Should correlate to C4 and C5, confirming its position on the ring.

-

H4 Proton (δ ~4.0): Should correlate to C2 and C5, linking the stereocenter to the imine carbon and the adjacent methylene.

-

Aromatic Protons (δ ~7.2-7.3): Should show correlations to the quaternary carbons C1' and C4', and crucially, a long-range correlation to the imine carbon (C2), which connects the chlorophenyl ring to the thiazoline ring.

-

NH Proton (δ ~6.5): Should show correlations to C2 and the ipso-carbon of the aromatic ring (C1'), definitively proving the N-aryl linkage.

Part 6: X-ray Crystallography – The Ultimate Confirmation

The Gold Standard for Unambiguous Structure Determination

While the combination of MS and NMR provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[6][7] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry.

Protocol for Crystal Growth

Growing diffraction-quality crystals is often the most challenging step.[6][8][9] A reliable method for small organic molecules is slow evaporation.

Protocol:

-

Ensure the purified compound is of the highest possible purity (>99%).

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone, or dichloromethane) in a clean, small vial. The ideal solvent is one in which the compound is moderately soluble.[8]

-

Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8]

-

Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

-

Store the vial in a location free from vibrations and temperature fluctuations.

-

Monitor periodically for the formation of single, well-formed crystals.

Protocol for Data Collection and Structure Refinement

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

Part 7: Conclusion – A Synergistic Approach to Structural Integrity

The structural elucidation of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine serves as a paradigm for the rigorous characterization required in modern chemical and pharmaceutical research. The journey from a targeted synthesis to the final, unambiguous 3D structure demonstrates the power of a synergistic analytical approach. HRMS provides the molecular formula, FTIR confirms the key functional moieties, and a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable confirmation. Adherence to this logical, multi-technique workflow ensures the highest level of scientific rigor and provides the unshakeable structural foundation upon which all further biological and clinical studies must be built.

Part 8: References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.

-

Pinto, D. C. G. A., Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2781-2813.

-

Creative BioMart. X-ray Crystallography. [Link]

-

Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Jones, W., & Motherwell, S. (2023). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(4), 325-335.

-

Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PROSPRE [prospre.ca]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

Spectroscopic Characterization of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine: A Technical Guide

Introduction

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a substituted thiazoline ring, is a common motif in various biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data for this specific molecule is not widely available in the public domain, this guide will present a detailed, predictive analysis based on the spectroscopic characteristics of closely related analogs and foundational chemical principles.

Molecular Structure and Key Features

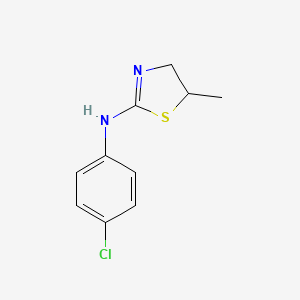

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is depicted below.

Figure 1: Chemical structure of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Expected Chemical Shift (ppm) | Rationale |

| Ar-H (ortho to N) | Doublet | 7.2 - 7.5 | Aromatic protons deshielded by the electronegative nitrogen and the ring current. |

| Ar-H (ortho to Cl) | Doublet | 7.1 - 7.4 | Aromatic protons influenced by the electron-withdrawing chlorine atom. |

| NH | Singlet (broad) | 5.0 - 6.5 | The chemical shift can be variable and concentration-dependent; the proton is exchangeable with D₂O. |

| CH (C5) | Multiplet | 4.0 - 4.5 | This methine proton is coupled to the adjacent CH₂ protons and the methyl group protons. |

| CH₂ (C4) | Multiplet | 3.2 - 3.8 | These diastereotopic protons will likely appear as a complex multiplet due to coupling with the C5 proton. |

| CH₃ (C5-methyl) | Doublet | 1.3 - 1.6 | The methyl group is coupled to the adjacent methine proton (C5). |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to establish connectivity.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=N (C2) | 160 - 170 | The imine carbon of the thiazoline ring is significantly deshielded. |

| Ar-C (C-N) | 140 - 145 | The aromatic carbon directly attached to the nitrogen is deshielded. |

| Ar-C (C-Cl) | 128 - 133 | The aromatic carbon bearing the chlorine atom. |

| Ar-CH | 115 - 130 | Aromatic carbons with attached protons. |

| CH (C5) | 55 - 65 | The aliphatic methine carbon in the thiazoline ring. |

| CH₂ (C4) | 45 - 55 | The aliphatic methylene carbon in the thiazoline ring. |

| CH₃ (C5-methyl) | 15 - 25 | The methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Correlate the observed peaks with the expected chemical shifts for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Expected Fragmentation Pattern:

Upon electron ionization (EI), the molecule is expected to produce a molecular ion peak [M]⁺. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Imine) | 1640 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (if it is a liquid), or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, while based on established principles and data from analogous structures, offer a robust framework for the characterization of this compound. Experimental verification of these predictions will be crucial for the definitive structural elucidation and quality control in research and development settings.

References

Due to the lack of direct experimental data for the target compound in the initial search, this reference section provides sources for spectroscopic data of related compounds and general principles of spectroscopic analysis.

-

MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.[Link]

-

SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.[Link]

-

PubChem. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine.[Link]

-

NIH. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.[Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

"biological activity of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine"

An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine and Related Scaffolds

Executive Summary

The 2-aminothiazole and its dihydro- derivative, the 2-aminothiazoline, represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on the biological potential of a specific derivative, N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. While research on this exact molecule is emerging, this document synthesizes data from closely related analogues to build a comprehensive profile of its probable activities. The N-(4-chlorophenyl) substitution is a critical feature, often enhancing the biological efficacy of heterocyclic compounds. This guide explores the synthesis, established antimicrobial, antiparasitic, and anti-inflammatory activities, and the underlying structure-activity relationships of this chemical class. Detailed experimental protocols are provided to empower researchers in drug discovery and development to validate and expand upon these findings.

The 2-Aminothiazoline Scaffold: A Cornerstone of Medicinal Chemistry

The 2-aminothiazole ring is a fundamental component in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3] Its reduced form, the 2-aminothiazoline (4,5-dihydro-1,3-thiazol-2-amine) core, retains significant biological relevance while offering different stereochemical and electronic properties. This structural motif is valued for its ability to engage in diverse biological interactions, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding with target proteins. The widespread utility of this scaffold is evidenced by its incorporation into marketed drugs and its continuous exploration for new therapeutic applications against microbial infections, inflammatory conditions, and proliferative diseases.[2][4]

Synthesis and Physicochemical Characteristics

The synthesis of N-aryl-2-aminothiazolines, including the title compound, typically follows the principles of the Hantzsch thiazole synthesis. This method involves the cyclization reaction between a thiourea derivative and an α-haloketone or a related precursor. For N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, the synthesis would logically proceed via the reaction of N-(4-chlorophenyl)thiourea with a halogenated propylene derivative.

The key structural features influencing the molecule's biological activity are:

-

The 2-Aminothiazoline Ring: Provides the core heterocyclic structure capable of interacting with various biological targets.

-

The N-(4-chlorophenyl) Group: The electron-withdrawing chlorine atom on the phenyl ring significantly modulates the molecule's lipophilicity and electronic distribution, which can enhance binding affinity to target enzymes or receptors and improve cell membrane permeability. Chloro-substituted derivatives frequently exhibit significant biological inhibition.[5]

-

The 5-Methyl Group: This small alkyl substituent can influence the molecule's conformation and steric interactions within a binding pocket, potentially improving selectivity and potency.

Caption: General workflow for the synthesis of N-Aryl-2-aminothiazolines.

Broad-Spectrum Biological Activity

Derivatives of the 2-aminothiazole and 2-aminothiazoline scaffold exhibit a wide range of biological effects. The introduction of an N-aryl substituent, particularly a halogenated one, is a common strategy to enhance potency.

Antimicrobial and Antifungal Activity

This class of compounds is most widely recognized for its antimicrobial properties.[6][7]

-

Antibacterial Action: Numerous studies have demonstrated that 2-aminothiazole derivatives are potent antibacterial agents against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Enterobacter cloacae).[8] Some analogues show activity comparable or superior to established antibiotics like ampicillin.[8] The synergistic use of thiazoline derivatives with conventional antibiotics has also been shown to significantly reduce the minimum inhibitory concentrations (MIC) against multidrug-resistant (MDR) S. aureus.[9]

-

Antifungal Action: Significant activity has been reported against pathogenic fungi, including Candida albicans, Aspergillus niger, and Trichophyton viride.[6][8][10] In many cases, the antifungal potency of these derivatives exceeds that of reference drugs like ketoconazole.[8]

Molecular docking studies suggest specific and compelling mechanisms of action. For antibacterial activity, the likely target is MurB, an enzyme essential for the biosynthesis of peptidoglycan in the bacterial cell wall.[8] For antifungal activity, the target is believed to be Cytochrome P450 51 (CYP51), an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[8]

Caption: Postulated mechanisms of antimicrobial action via enzyme inhibition.

Antiparasitic Activity

Thiazole derivatives bearing a 4-(4-chlorophenyl) moiety have demonstrated promising activity against protozoan parasites. Studies have shown efficacy against both the promastigote and amastigote forms of Leishmania amazonensis and the trypomastigote and amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[11][12] The IC₅₀ values reported for some analogues fall within the low micromolar range, highlighting their potential as lead compounds for developing new antiparasitic agents.[12]

Anti-inflammatory and Anticancer Potential

The 2-aminothiazole scaffold is a well-established pharmacophore in anti-inflammatory and anticancer drug design.[3][13]

-

Anti-inflammatory Effects: Related thiazole compounds have shown promise in reducing inflammation in animal models, suggesting therapeutic potential for inflammatory diseases.[14][15] This activity is often linked to the inhibition of enzymes like lipoxygenase or kinases involved in inflammatory signaling pathways.[15]

-

Anticancer Activity: The 2-aminothiazole core is present in clinically approved anticancer drugs like Dasatinib, a kinase inhibitor.[3] Research on various derivatives has shown potent antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, and colon cancer.[3] The N-(4-chlorophenyl) group can contribute to interactions with specific enzyme targets, such as c-Jun N-terminal kinase (JNK), which is involved in cell proliferation and apoptosis.[16]

Summary of Biological Activity Data

The following table summarizes representative minimum inhibitory concentration (MIC) data for thiazoline and thiazole derivatives against various microbial strains. It is important to note that these are for related compounds, providing an expected performance range for the title molecule.

| Compound Class | Organism | Activity Type | Result (MIC in µg/mL) | Reference |

| 2-amino-2-thiazoline | Multidrug-Resistant S. aureus | Antibacterial | 32 | [9] |

| 2-acetyl-2-thiazoline | Multidrug-Resistant S. aureus | Antibacterial | 32 | [9] |

| Substituted 2-aminothiazoles | Enterobacter cloacae | Antibacterial | Potent activity reported | [8] |

| Substituted 2-aminothiazoles | Candida albicans | Antifungal | Good activity reported | [8] |

| Substituted 2-aminothiazoles | Trichophyton viride | Antifungal | High sensitivity reported | [8] |

| 4-(4-chlorophenyl)thiazoles | Trypanosoma cruzi (trypomastigote) | Trypanocidal | 1.67 - 100 | [12] |

| 4-(4-chlorophenyl)thiazoles | Leishmania amazonensis (promastigote) | Leishmanicidal | 19.86 - 200 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing

To validate the biological activity of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, a standardized antimicrobial susceptibility test is essential. The microbroth dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a target microorganism.

Materials:

-

Test Compound: N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

-

Solvent: Dimethyl sulfoxide (DMSO), sterile

-

Microbial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028)

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Positive Control: Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative Control: Media with DMSO (vehicle control)

-

Spectrophotometer or plate reader (optional, for quantitative reading)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Buy N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide | 866018-64-6 [smolecule.com]

- 15. mdpi.com [mdpi.com]

- 16. Buy N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-2-methylpyrimidine-4-carboxamide [smolecule.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

A Senior Application Scientist's Perspective on Navigating from a Novel Scaffold to a Validated Biological Function

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a scaffold that is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from the scaffold's presence in a multitude of biologically active compounds, including approved drugs and clinical candidates, which exhibit a broad range of therapeutic effects such as anticancer, antimicrobial, and anti-inflammatory activities.[2][3] Despite the promise suggested by its chemical lineage, the specific mechanism of action for this particular molecule remains uncharacterized in publicly available literature.

This guide, therefore, is structured not as a retrospective summary of established facts, but as a prospective roadmap for the research scientist. It provides a comprehensive, field-proven strategy for systematically dissecting the biological activity of a novel compound. We will begin by contextualizing the compound within the broader family of 2-aminothiazole derivatives, propose a putative mechanism of action based on established structure-activity relationships, and then delineate a rigorous, multi-tiered experimental workflow to validate this hypothesis and fully elucidate its molecular mechanism.

Section 1: The 2-Aminothiazole Scaffold: A Foundation of Diverse Bioactivity

The 2-aminothiazole moiety is a cornerstone in the synthesis of compounds with significant therapeutic potential.[4] Its prevalence in drug discovery is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. The structural features of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine—namely the 2-amino group, the dihydrothiazole core, and the specific substitutions—provide clues to its potential biological roles.

-

Anticancer Potential: Many 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a wide array of cancer cell lines.[2][3] Some, like the multi-kinase inhibitor Dasatinib, have achieved clinical success. The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

-

Antimicrobial and Antiviral Activity: The thiazole ring is a key component in compounds designed to combat infectious diseases.[5][6] For instance, related structures have been found to inhibit bacterial enzymes like MurD ligase, which is crucial for peptidoglycan biosynthesis.[7]

-

Anti-inflammatory Properties: Compounds structurally similar to our topic molecule have shown promise in reducing inflammation, suggesting potential applications in inflammatory diseases.[8]

Given this context, it is reasonable to hypothesize that N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine functions as an inhibitor of a key enzyme involved in cellular proliferation or inflammatory signaling. The 4-chlorophenyl group, a common feature in kinase inhibitors, further supports this hypothesis.

Section 2: A Proposed Mechanistic Framework

Based on the extensive literature on related 2-aminothiazole derivatives, we can formulate a primary and several secondary hypotheses for the mechanism of action of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine.

Primary Hypothesis: The compound acts as an inhibitor of a protein kinase involved in oncogenic signaling. The N-phenyl group is a common feature in ATP-competitive kinase inhibitors, and the overall structure may fit into the ATP-binding pocket of a specific kinase, disrupting its function and halting downstream signaling.

Secondary Hypotheses:

-

The compound possesses anti-inflammatory activity through the inhibition of enzymes like c-Jun N-terminal kinases (JNKs) or other signaling molecules in inflammatory pathways.[9]

-

The compound exhibits antimicrobial properties by targeting essential bacterial enzymes, a known activity for some thiazole derivatives.[7][8]

The following sections will detail the experimental protocols required to systematically test these hypotheses.

Section 3: An Integrated Experimental Workflow for Mechanism of Action Elucidation

This section outlines a logical, multi-stage experimental plan. The causality behind the experimental choices is to move from a broad, phenotypic understanding of the compound's effects to a precise, molecular-level identification and validation of its target and mechanism.

Part 3.1: Stage 1 - Broad Phenotypic Screening

The initial step is to determine the primary biological effect of the compound in a cellular context. This is best achieved through a panel of high-throughput cell-based assays.[10][11]

Experimental Protocol: Multi-Panel Cell Viability Assay

-

Cell Line Selection: A diverse panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) should be selected.[12]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or CCK-8 assay.[10]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Trustworthiness and Interpretation: A potent and selective effect on cancer cell lines over the non-cancerous line would strongly support the primary hypothesis of anticancer activity. The pattern of sensitivity across different cancer types can provide initial clues about the targeted pathway.

Part 3.2: Stage 2 - Target Identification

Assuming the phenotypic screen reveals a potent biological activity, the next critical step is to identify the direct molecular target(s).

Experimental Protocol: Affinity-Based Proteomics

-

Compound Immobilization: The compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).

-

Cell Lysate Incubation: The immobilized compound is incubated with a lysate from a sensitive cell line.

-

Binding and Elution: Proteins that bind to the compound are "pulled down" and then eluted.

-

Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Causality and Validation: This unbiased approach can identify proteins that physically interact with the compound. Candidate targets must then be validated through orthogonal methods to confirm that the interaction is specific and functionally relevant.

Part 3.3: Stage 3 - Target Engagement and Biochemical Characterization

Once a putative target is identified (e.g., "Kinase X"), it is essential to confirm direct binding and characterize the interaction biochemically.[13]

Experimental Protocol: In Vitro Kinase Assay

-

Recombinant Protein: Obtain purified, active recombinant Kinase X.

-

Kinase Reaction: Set up a reaction containing Kinase X, its specific substrate, and ATP.

-

Inhibition Measurement: Perform the reaction in the presence of varying concentrations of the compound.

-

Detection: Measure the phosphorylation of the substrate (e.g., using a phosphospecific antibody in an ELISA format or a fluorescence-based assay).[14]

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: Quantitative Inhibition Data

| Parameter | Value |

| Target Enzyme | Recombinant Human Kinase X |

| Substrate | [Specific Peptide Substrate] |

| ATP Concentration | 10 µM |

| IC50 | [e.g., 50 nM] |

Protocol for Determining Mode of Inhibition:

To understand how the compound inhibits the enzyme, kinetic studies are performed.[15][16]

-

Experimental Setup: Run the kinase assay with varying concentrations of both the compound and ATP.

-

Data Plotting: Plot the reaction rates in a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Interpretation:

-

Competitive: Lines intersect on the y-axis. The inhibitor binds to the same site as ATP.

-

Non-competitive: Lines intersect on the x-axis. The inhibitor binds to an allosteric site.

-

Uncompetitive: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

-

Visualization of Experimental Workflow

Caption: Workflow for identifying and validating the molecular target.

Part 3.4: Stage 4 - Elucidation of Downstream Signaling Pathways

Confirming that the compound inhibits the target in a cellular context and affects its downstream signaling is the final piece of the puzzle.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat a sensitive cancer cell line with the compound at concentrations around its IC50 value for various time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:

-

Phosphorylated form of the target (to show inhibition of its activity).

-

Total level of the target (to ensure the compound doesn't cause degradation).

-

A key downstream substrate of the target (to show pathway modulation).

-

-

Detection: Visualize protein bands and quantify changes in phosphorylation.

Expected Outcome: A successful experiment will show a dose-dependent decrease in the phosphorylation of the target and its downstream substrate, without affecting the total protein levels. This provides strong evidence that the compound engages its target in cells and modulates the intended signaling pathway.

Visualization of a Hypothetical Signaling Pathway

Caption: Proposed inhibitory action on a kinase signaling pathway.

Conclusion

While the precise mechanism of action for N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not yet defined, its chemical structure firmly places it within a class of compounds with rich and diverse pharmacology. The proposed hypotheses—centered on enzyme inhibition—are grounded in extensive precedent from the medicinal chemistry literature. The detailed experimental workflow provided in this guide offers a robust, logical, and self-validating system for any research team to follow. By progressing from broad phenotypic effects to specific molecular interactions and cellular pathway modulation, this approach will enable the definitive elucidation of the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.